Ethyl 5-chloro-2-(piperidin-1-yl)thiazole-4-carboxylate
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Overview
Description
Ethyl 5-chloro-2-(piperidin-1-yl)thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring, a piperidine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-2-(piperidin-1-yl)thiazole-4-carboxylate typically involves the reaction of 5-chloro-2-aminothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems for the addition of reagents and monitoring of reaction progress can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-2-(piperidin-1-yl)thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazole ring to a dihydrothiazole.
Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 5-chloro-2-(piperidin-1-yl)thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-2-(piperidin-1-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Ethyl 5-chloro-2-(piperidin-1-yl)thiazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-chloro-2-(morpholin-4-yl)thiazole-4-carboxylate: This compound has a morpholine ring instead of a piperidine ring, which can lead to different biological activities and chemical reactivity.
Ethyl 5-chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylate: The presence of a pyrrolidine ring can also affect the compound’s properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which can impart distinct chemical and biological properties.
Biological Activity
Ethyl 5-chloro-2-(piperidin-1-yl)thiazole-4-carboxylate is a heterocyclic compound that exhibits significant biological activity, making it a subject of interest in medicinal chemistry. This compound features a thiazole ring, a piperidine moiety, and an ethyl ester functional group, contributing to its unique biological properties. The following sections detail its synthesis, biological evaluations, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C11H15ClN2O2S
- CAS Number : 1403564-61-3
The presence of the thiazole and piperidine functionalities enhances the compound's reactivity and biological activities, which include antimicrobial, anticancer, and potential neuroprotective effects .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Thiazole Ring : Utilizing appropriate precursors to construct the thiazole framework.
- Piperidine Addition : Introducing the piperidine moiety to enhance biological activity.
- Esterification : Converting the carboxylic acid to an ethyl ester for improved solubility and bioavailability.
These synthetic strategies allow for further functionalization, potentially leading to derivatives with enhanced properties.
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various bacterial strains. In studies evaluating similar compounds, thiazole derivatives have demonstrated significant activity against Gram-positive and Gram-negative bacteria. For instance, related compounds exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. Studies involving thiazole derivatives suggest that modifications at specific positions can lead to enhanced antiproliferative effects against cancer cell lines. For example, compounds with similar structures have been shown to inhibit growth in various cancer types, including lung and breast cancers .
A comparative analysis of related compounds is presented in the table below:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
Ethyl 5-chloro-thiazole | Thiazole ring | Antimicrobial | Lacks piperidine moiety |
5-Chloro-N-(piperidin-1-yl)-thiazole | Thiazole and piperidine | Anticancer | Different substituents on thiazole |
Ethyl 4-amino-thiazole | Thiazole ring | Antimicrobial | Amino group instead of piperidine |
The unique combination of both thiazole and piperidine functionalities in this compound may enhance its biological activity compared to other related compounds .
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. For instance, studies have shown that thiazoles can selectively induce ferroptosis, a form of regulated cell death, through interactions with proteins like GPX4 . This mechanism is particularly relevant in cancer therapy, where inducing cell death in tumor cells is desirable.
Case Studies
Several case studies have highlighted the effectiveness of thiazole-containing compounds in preclinical models:
- Anticancer Efficacy : In vitro studies demonstrated that derivatives similar to this compound exhibited significant antiproliferative effects against various cancer cell lines, with IC50 values indicating potent activity.
- Antimicrobial Testing : Clinical isolates of bacteria were tested against this compound, showing effective inhibition at low concentrations, thereby suggesting potential therapeutic applications in treating infections caused by resistant strains.
Properties
Molecular Formula |
C11H15ClN2O2S |
---|---|
Molecular Weight |
274.77 g/mol |
IUPAC Name |
ethyl 5-chloro-2-piperidin-1-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H15ClN2O2S/c1-2-16-10(15)8-9(12)17-11(13-8)14-6-4-3-5-7-14/h2-7H2,1H3 |
InChI Key |
LFSDTSMTVCEDML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)N2CCCCC2)Cl |
Origin of Product |
United States |
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